N-cyclohexyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
Overview
Description
N-cyclohexyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a cyclohexyl group and a tetrahydrofuran-2-ylcarbonyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Cyclohexyl Group: Cyclohexylamine is reacted with the piperazine core to introduce the cyclohexyl substituent.
Attachment of the Tetrahydrofuran-2-ylcarbonyl Group: The tetrahydrofuran-2-ylcarbonyl group is introduced via an acylation reaction using tetrahydrofuran-2-carbonyl chloride.
Formation of the Carbothioamide Group: The final step involves the reaction of the intermediate compound with thiocarbonyldiimidazole to form the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-cyclohexyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent.
Biochemistry: It is used in binding studies with proteins such as bovine serum albumin to understand ligand-protein interactions.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its antifungal properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to fungal cell membrane components, disrupting membrane integrity and leading to cell death . The compound may also interact with enzymes involved in essential metabolic pathways, inhibiting their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide: This compound also features a carbothioamide group and is studied for its antifungal properties.
N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide: Similar in structure but with a fluorophenyl group, this compound is used in various chemical studies.
Uniqueness
N-cyclohexyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is unique due to its combination of a piperazine ring with a tetrahydrofuran-2-ylcarbonyl group and a carbothioamide functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c20-15(14-7-4-12-21-14)18-8-10-19(11-9-18)16(22)17-13-5-2-1-3-6-13/h13-14H,1-12H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBLQPNYKSUAGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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